3-Butyl-5-propyl-1H-pyrazole

Lipophilicity Drug Discovery Physicochemical Properties

3-Butyl-5-propyl-1H-pyrazole (CAS 919123-97-0) is a research-grade asymmetric 3,5-dialkylpyrazole building block with a LogP of 2.7048 and MW 166.26 g/mol. Unlike symmetric 3,5-dipropyl or 3,5-dibutyl analogs, its unique butyl/propyl substitution pattern enables precise modulation of lipophilicity and steric bulk in lead optimization. Ideal for fragment-based drug discovery targeting hydrophobic binding pockets and for synthesizing unsymmetrical pyrazole-based ligands in coordination chemistry. Verify availability and request a quotation for your required quantity.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
CAS No. 919123-97-0
Cat. No. B12632324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5-propyl-1H-pyrazole
CAS919123-97-0
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCCCCC1=NNC(=C1)CCC
InChIInChI=1S/C10H18N2/c1-3-5-7-10-8-9(6-4-2)11-12-10/h8H,3-7H2,1-2H3,(H,11,12)
InChIKeyCSEHKUDTQKZRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-5-propyl-1H-pyrazole (CAS 919123-97-0): An Asymmetric 3,5-Dialkylpyrazole Scaffold for Targeted Research Applications


3-Butyl-5-propyl-1H-pyrazole (CAS 919123-97-0) is a small molecule heterocycle belonging to the pyrazole class. It is characterized by an asymmetric 3,5-dialkyl substitution pattern, featuring a butyl group at the 3-position and a propyl group at the 5-position [1]. With a molecular weight of 166.26 g/mol and a predicted LogP of 2.7048, this compound serves as a specialized lipophilic scaffold, distinct from its symmetric or differently substituted analogs, and is primarily utilized as a building block or ligand precursor in coordination chemistry and fragment-based drug discovery (FBDD) [2].

Why Generic 3,5-Dialkylpyrazole Substitution is Inadequate: The Functional Impact of 3-Butyl-5-propyl-1H-pyrazole's Asymmetric Lipophilicity


While 3,5-dialkylpyrazoles share a common core, they are not interchangeable due to the profound impact of alkyl chain length and symmetry on key physicochemical properties, particularly lipophilicity and coordination behavior [1]. For instance, simply substituting a symmetric 3,5-dipropyl analog (LogP 2.31) with 3-butyl-5-propyl-1H-pyrazole (LogP 2.70) results in a significant, quantifiable increase in lipophilicity . This shift directly affects membrane permeability, solubility, and the stability of metal complexes, as steric influences from different alkyl substituents have been shown to determine both stability in solution and speciation in the crystalline phase [2]. Therefore, substituting a symmetric dialkylpyrazole with an asymmetric one like 3-butyl-5-propyl-1H-pyrazole without quantitative justification risks altering experimental outcomes in applications ranging from metal coordination to biological assays.

Quantitative Differentiation of 3-Butyl-5-propyl-1H-pyrazole from Closest Analogs: A Comparative Evidence Guide


Lipophilicity (LogP) Comparison of 3-Butyl-5-propyl-1H-pyrazole vs. Symmetric 3,5-Dipropyl-1H-pyrazole

3-Butyl-5-propyl-1H-pyrazole exhibits a predicted LogP of 2.7048, which is notably higher than that of its closest symmetric analog, 3,5-dipropyl-1H-pyrazole, which has a predicted LogP of 2.3147 [1]. This difference reflects the increased hydrophobicity conferred by the longer butyl chain compared to a second propyl group.

Lipophilicity Drug Discovery Physicochemical Properties

Impact of Asymmetric Substitution on Coordination Chemistry: A Class-Level Inference from Pyridylpyrazole Ligands

Research on structurally related N-(2-pyridyl)-3,5-dialkylpyrazole ligands demonstrates that steric influences from different alkyl substituents on the pyrazole ring significantly affect the stability of subsequent metal complexes and their crystal packing motifs [1]. Pyrazoles with unsymmetric substitution are useful ligands but are under-developed due to synthetic challenges [2]. 3-Butyl-5-propyl-1H-pyrazole, as an asymmetric 3,5-dialkylpyrazole, is expected to exhibit unique coordination behavior compared to its symmetric analogs due to the steric and electronic differences between its butyl and propyl groups.

Coordination Chemistry Ligand Design Metal Complexes

Molecular Weight and PSA Comparison with Common Symmetric Analogs

3-Butyl-5-propyl-1H-pyrazole (MW 166.26) offers a distinct molecular weight and topological polar surface area (TPSA) profile compared to common symmetric analogs [1]. While its TPSA of 28.68 Ų is identical to 3,5-dipropyl-1H-pyrazole, its higher molecular weight and LogP provide a different position in chemical space, which can be advantageous in fragment-based drug discovery for optimizing ligand efficiency and lipophilic efficiency metrics .

Molecular Properties Drug-likeness Fragment-Based Screening

Optimal Application Scenarios for 3-Butyl-5-propyl-1H-pyrazole Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) for Hydrophobic Targets

As a fragment with a unique lipophilicity profile (LogP 2.70, MW 166.26) that sits between smaller, less lipophilic fragments and larger drug-like molecules, 3-butyl-5-propyl-1H-pyrazole is an ideal candidate for FBDD campaigns targeting hydrophobic protein pockets. Its predicted properties suggest it can serve as a starting point for optimizing ligand efficiency and lipophilic ligand efficiency (LLE) when the target binding site favors moderately lipophilic interactions [1].

Synthesis of Asymmetric Ligands for Coordination Chemistry

The asymmetric substitution pattern of 3-butyl-5-propyl-1H-pyrazole makes it a valuable precursor for synthesizing unsymmetrical pyrazole-based ligands. As demonstrated by studies on related systems, the steric influence of different alkyl groups can dictate the stability and crystal packing of metal complexes [1]. This compound can be used to explore how asymmetry affects the coordination chemistry of transition metals, potentially leading to novel catalysts or materials with tunable properties [2].

Reference Standard for Lipophilicity Measurements

With a well-defined and predicted LogP of 2.7048, 3-butyl-5-propyl-1H-pyrazole can serve as a reference standard or internal control in chromatographic method development or in assays designed to measure lipophilicity-dependent processes, such as Caco-2 permeability or PAMPA [1]. Its distinct value allows for calibration and comparison across different experimental setups.

Building Block for SAR Studies of Pyrazole-Containing Bioactives

In medicinal chemistry programs exploring pyrazole-based inhibitors or receptor modulators, 3-butyl-5-propyl-1H-pyrazole can be used as a key intermediate to systematically vary the lipophilicity and steric bulk of lead compounds. By comparing the biological activity of derivatives made from this asymmetric scaffold with those from symmetric analogs (e.g., 3,5-dipropyl or 3,5-dibutyl), researchers can deconvolute the contributions of specific alkyl chains to target binding and selectivity [2].

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